molecular formula C12H18F2O2Si B8033779 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol

4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol

Cat. No.: B8033779
M. Wt: 260.35 g/mol
InChI Key: SFFNWPATVNCMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a difluorophenol moiety. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol typically involves the protection of the hydroxyl group of 2,3-difluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Mono-fluorinated or non-fluorinated phenols.

    Substitution: 2,3-difluorophenol.

Scientific Research Applications

4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol primarily involves the protection and deprotection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the hydroxyl site until it is selectively removed under specific conditions. This allows for controlled and sequential chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is unique due to the presence of both the TBDMS protecting group and the difluoro substituents on the phenol ring. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-9-7-6-8(15)10(13)11(9)14/h6-7,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNWPATVNCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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